11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate
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Overview
Description
11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate is a synthetic corticosteroid derivative. It is structurally related to cortisone and corticosterone, which are naturally occurring corticosteroids. This compound is known for its potent mineralocorticoid activity, which surpasses that of corticosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes selective oxidation, hydroxylation, and acetylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and acetylated derivatives of the parent compound .
Scientific Research Applications
11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to adrenal insufficiency and inflammation.
Mechanism of Action
The mechanism of action of 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate involves binding to mineralocorticoid receptors in target cells. This binding triggers a cascade of molecular events, leading to the regulation of gene expression and modulation of cellular functions. The compound’s effects are mediated through pathways involving the activation of specific transcription factors and the inhibition of inflammatory mediators .
Comparison with Similar Compounds
11-Dehydrocorticosterone: A naturally occurring corticosteroid with similar mineralocorticoid activity.
Corticosterone: Another naturally occurring corticosteroid with less potent mineralocorticoid activity.
Cortisone: A glucocorticoid with anti-inflammatory properties but different receptor binding affinities.
Uniqueness: 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate stands out due to its enhanced mineralocorticoid activity and its synthetic nature, allowing for precise control over its chemical properties and biological effects .
Properties
CAS No. |
13096-52-1 |
---|---|
Molecular Formula |
C23H30O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17,20,26,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,20+,21-,22-,23-/m0/s1 |
InChI Key |
UBNPPKCODLQETN-RWWZUALXSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
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